molecular formula C13H19Cl2N B2371382 4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride CAS No. 2416236-50-3

4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride

Cat. No.: B2371382
CAS No.: 2416236-50-3
M. Wt: 260.2
InChI Key: QZDKWKWQNCCRPP-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C13H18ClN·HCl. It is a piperidine derivative that features a chlorinated methylphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Cancer Treatment Potential

A study explores a compound structurally related to 4-[(5-Chloro-2-methylphenyl)methyl]piperidine hydrochloride, highlighting its potential in inhibiting Aurora A, a protein kinase implicated in cancer progression. This suggests possible applications in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antidepressant and Anxiolytic Activities

Another relevant study discusses Paroxetine hydrochloride, a phenylpiperidine derivative, as a selective serotonin reuptake inhibitor. This points towards potential antidepressant and anxiolytic applications for similar compounds like 4-[(5-Chloro-2-methylphenyl)methyl]piperidine hydrochloride (David Germann et al., 2013).

Molecular Structure Analysis

A research paper details the synthesis and molecular structure of a compound similar to 4-[(5-Chloro-2-methylphenyl)methyl]piperidine hydrochloride. The study's focus on molecular interactions and crystal structure could be relevant for understanding the physical and chemical properties of similar compounds (I. Khan et al., 2013).

Medicinal Chemistry Synthesis

Investigations into the synthesis of various medicinal compounds, including those related to piperidine derivatives, reveal insights into potential pharmaceutical applications and chemical properties (J. Magano et al., 2014).

Crystal Structure of Piperidine Derivatives

The crystal structure of 4-piperidinecarboxylic acid hydrochloride, closely related to the compound , has been analyzed. This research could inform the understanding of similar piperidine derivatives in various applications (M. Szafran et al., 2007).

Synthesis and Analysis of Piperidine Compounds

Studies focusing on the synthesis, crystal structure, and DFT calculations of piperidine compounds provide valuable information on their chemical properties and potential applications in various fields (R. Arulraj et al., 2019).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Properties

IUPAC Name

4-[(5-chloro-2-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKSCWZJLAPSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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